molecular formula C12H13BrN4O2 B2444048 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone CAS No. 2034576-60-6

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone

Cat. No.: B2444048
CAS No.: 2034576-60-6
M. Wt: 325.166
InChI Key: BNAFYZAIOWCOIL-UHFFFAOYSA-N
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Description

The compound “(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone” is a complex organic molecule that contains a triazole ring, a piperidine ring, and a bromofuran moiety . The triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The bromofuran moiety contains a five-membered ring with an oxygen atom, a bromine atom, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a piperidine ring attached to a triazole ring at the 4-position. The triazole ring is a 2H-1,2,3-triazole, indicating the hydrogen atom is attached to the second position of the triazole ring . The piperidine ring is also attached to a methanone group, which is further attached to a 5-bromofuran-2-yl group .

Scientific Research Applications

  • Synthesis and Antibacterial Activity : A study in 2020 explored the physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, which is structurally related to your compound of interest. The research focused on the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with various halogen-containing compounds, including bromoacetone and bromoacetophenone. The synthesized compounds showed promising antibacterial activity against a range of microorganisms, suggesting potential applications in the development of new antibiotics (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

  • Antimicrobial Activity of Oxime Derivatives : Another research in 2014 synthesized new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which are structurally similar to your compound. These derivatives were evaluated for in vitro antibacterial and antifungal activities, with some exhibiting significant antimicrobial activity against pathogenic bacterial and fungal strains. This highlights the potential of such compounds in antimicrobial drug development (Synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, 2014).

  • Structural Characterization in Drug Synthesis : A study in 2020 reported on the structural characterization of 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, a side product in the synthesis of a new anti-tuberculosis drug candidate. This research is significant as it provides insights into the chemical structures that emerge during the synthesis of potential pharmaceuticals, emphasizing the importance of structural analysis in drug development (Acta Crystallographica Section E: Crystallographic Communications, 2020).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, such as its antimicrobial properties . Additionally, more research could be conducted to understand its synthesis process and chemical properties in more detail.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O2/c13-11-2-1-10(19-11)12(18)16-7-3-9(4-8-16)17-14-5-6-15-17/h1-2,5-6,9H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAFYZAIOWCOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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